2-Chloro-8-ethyl-3-methylquinoline
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Description
2-Chloro-8-ethyl-3-methylquinoline is a quinoline derivative . Quinoline is a nitrogen-containing bicyclic compound that is widely found throughout nature in various forms . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Synthesis Analysis
The synthesis of 2-chloroquinoline-3-carbaldehydes, which are related to this compound, follows the Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl 3 or PCl 5) upon heating . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .Molecular Structure Analysis
The molecular formula of this compound is C12H12ClN . Its average mass is 205.683 Da and its monoisotopic mass is 205.065826 Da .Chemical Reactions Analysis
Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . The synthetic routes of 2-chloroquinoline-3-carbaldehydes have been described in recent publications .Safety and Hazards
Future Directions
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the future directions of 2-Chloro-8-ethyl-3-methylquinoline could involve further exploration of its potential applications in these areas.
Properties
IUPAC Name |
2-chloro-8-ethyl-3-methylquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN/c1-3-9-5-4-6-10-7-8(2)12(13)14-11(9)10/h4-7H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNWAQYOGPBVDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1N=C(C(=C2)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589004 |
Source
|
Record name | 2-Chloro-8-ethyl-3-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132118-30-0 |
Source
|
Record name | 2-Chloro-8-ethyl-3-methylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132118-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-8-ethyl-3-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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